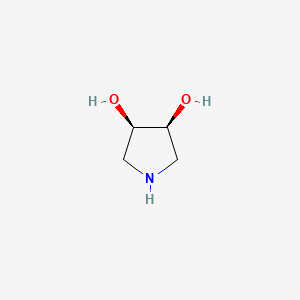
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is C6H7ClF3N3 . The IUPAC name is [5-(trifluoromethyl)-2-pyridyl]hydrazine;hydrochloride . The molecular weight is 213.59 g/mol . The structure of the compound can be represented by the SMILES notation: C1=CC(=NC=C1C(F)(F)F)NN.Cl .
Physical And Chemical Properties Analysis
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is a solid compound . It has a beige to light brown color and is highly soluble in water. The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Novel Derivatives
- A study by Kumar et al. (2015) describes the synthesis of novel 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives and 1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives, showcasing the versatility of 2-hydrazino-5-(trifluoromethyl)pyridine, HCl in creating new chemical compounds (Kumar et al., 2015).
Formation of Hydrazones and Pyrazoles
- Research by Sosnovskikh et al. (1998) highlights the reaction of 2-hydrazino-2-trifluoromethyl-4-tetrahydropyrone hydrazones with HCl in ether, leading to the formation of pyrano[3,4-c]pyridine azines, demonstrating the compound's reactivity and potential in forming diverse chemical structures (Sosnovskikh et al., 1998).
Structural and Spectroscopic Analysis
- Tranfić et al. (2011) conducted an X-ray and spectroscopic analysis of a pyridine derivative of 2-hydrazino-5-(trifluoromethyl)pyridine, providing insights into its structural characteristics and hydrogen bonding interactions, crucial for understanding its chemical behavior (Tranfić et al., 2011).
Hydrogen-Bonding Network Study
- A study by Ye and Tanski (2020) on the crystal structure of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, reveals a water-bridged hydrogen-bonding network, offering insights into the hydrogen bonding potential of derivatives of 2-hydrazino-5-(trifluoromethyl)pyridine (Ye & Tanski, 2020).
Antimicrobial Activity Assessment
- Sirakanyan et al. (2013) explored the synthesis of hydrazino derivatives of various pyridine compounds, including tests for their antimicrobial activity, suggesting the potential medical applications of 2-hydrazino-5-(trifluoromethyl)pyridine derivatives (Sirakanyan et al., 2013).
Facilitation of One-Pot Syntheses
- Pandurangan et al. (2017) reported on a one-pot synthesis method for 3-amino-[1,2,4]-triazolo[4,3-a]pyridines, where derivatives of 2-hydrazino pyridine were critical for forming the triazolo pyridines, showcasing its role in facilitating complex chemical syntheses (Pandurangan et al., 2017).
Synthesis of Aminopyrroles
- Khlebnikov et al. (2018) utilized a pyridine derivative, including 2-hydrazino-5-(trifluoromethyl)pyridine, in the synthesis of aminopyrroles, which are significant in various chemical applications, indicating its role in the creation of complex molecular structures (Khlebnikov et al., 2018).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPARDLEACIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

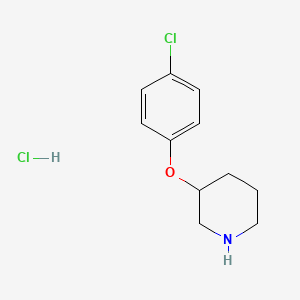
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
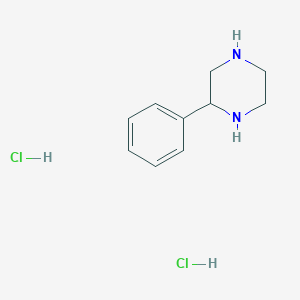
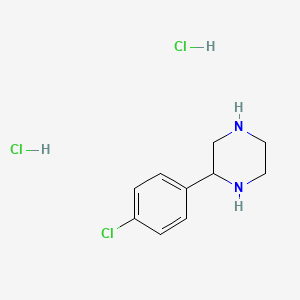
![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)

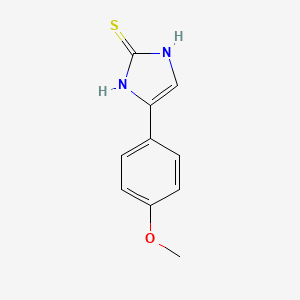
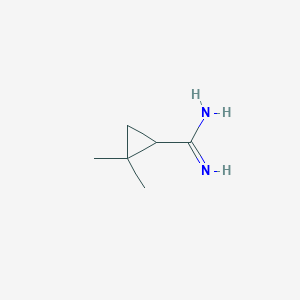
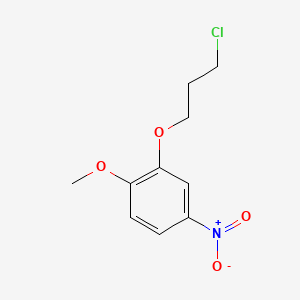
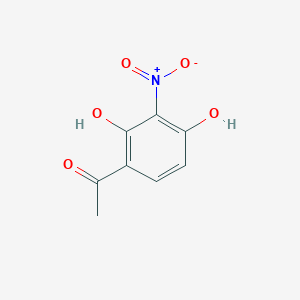
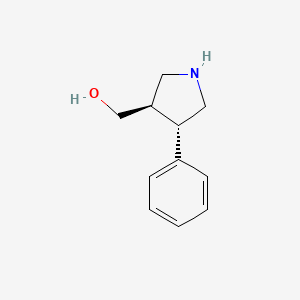
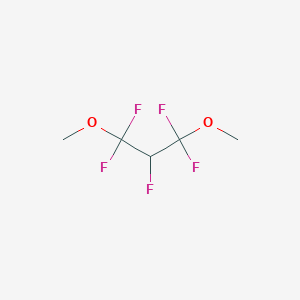
![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)
